
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole moiety and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile typically involves the condensation of 3-ethyl-1H-benzimidazole with a suitable aldehyde or ketone, followed by the introduction of a nitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzimidazole moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted benzimidazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a valuable tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory and anticancer activities, making it a candidate for drug development.
Industry
Industrial applications of this compound include its use in the development of new materials with specific properties, such as enhanced thermal stability and conductivity. It is also used in the formulation of specialty chemicals and coatings.
Mecanismo De Acción
The mechanism of action of (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This interaction can trigger various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(3-methyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxopentanenitrile
- (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxohexanenitrile
Uniqueness
Compared to similar compounds, (2E)-2-(3-ethyl-1H-benzimidazol-2-ylidene)-3-oxoheptanenitrile stands out due to its specific ethyl substitution on the benzimidazole ring and the length of its carbon chain. These structural features contribute to its unique chemical reactivity and biological activity, making it a compound of significant interest in various research fields.
Propiedades
Fórmula molecular |
C16H19N3O |
|---|---|
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
(Z)-2-(1-ethylbenzimidazol-2-yl)-3-hydroxyhept-2-enenitrile |
InChI |
InChI=1S/C16H19N3O/c1-3-5-10-15(20)12(11-17)16-18-13-8-6-7-9-14(13)19(16)4-2/h6-9,20H,3-5,10H2,1-2H3/b15-12- |
Clave InChI |
RSNOMVBNEVWPRZ-QINSGFPZSA-N |
SMILES isomérico |
CCCC/C(=C(\C#N)/C1=NC2=CC=CC=C2N1CC)/O |
SMILES canónico |
CCCCC(=C(C#N)C1=NC2=CC=CC=C2N1CC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


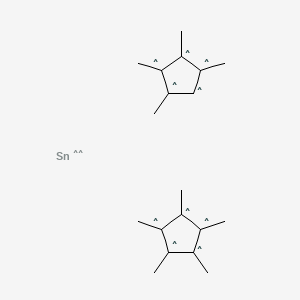
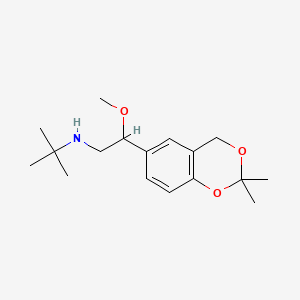

![(1S,2R)-2-[methyl(trideuteriomethyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13826035.png)
![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B13826038.png)
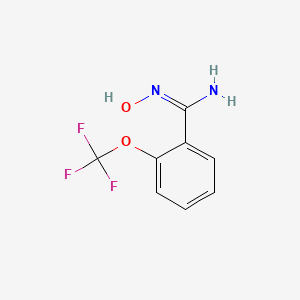
![N-(2-ethylhexyl)-1-({2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}diazenyl)naphthalen-2-amine](/img/structure/B13826047.png)
![3-[(4-Propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13826049.png)
![N-[(5-bromofuran-2-yl)methyl]-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B13826061.png)
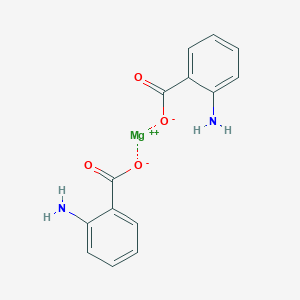
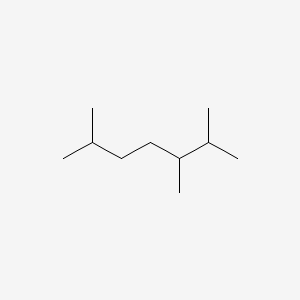
![N-{2-(piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethyl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B13826077.png)
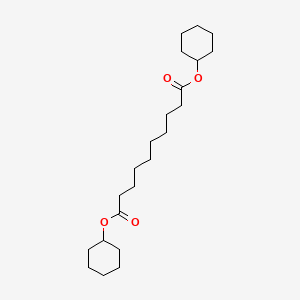
![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
